molecular formula C34H36ClNO5 B12387087 (17-Methoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaen-16-yl) 3,5-ditert-butylbenzoate;chloride

(17-Methoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaen-16-yl) 3,5-ditert-butylbenzoate;chloride

Cat. No.: B12387087
M. Wt: 574.1 g/mol
InChI Key: ZJNABEVXXUAUAX-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (17-Methoxy-5,7-dioxa-13-azoniapentacyclo[118002,1004,8015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaen-16-yl) 3,5-ditert-butylbenzoate;chloride is a complex organic molecule with a unique structure It is characterized by its pentacyclic framework and the presence of multiple functional groups, including methoxy, dioxa, and azonia groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (17-Methoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaen-16-yl) 3,5-ditert-butylbenzoate;chloride typically involves multiple steps. The initial step often includes the formation of the pentacyclic core through a series of cyclization reactions. This is followed by the introduction of the methoxy, dioxa, and azonia groups through specific functionalization reactions. The final step involves the esterification of the pentacyclic core with 3,5-ditert-butylbenzoic acid and the formation of the chloride salt.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

The compound (17-Methoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaen-16-yl) 3,5-ditert-butylbenzoate;chloride can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a methoxy radical or a methoxy cation.

    Reduction: The azonia group can be reduced to form an amine.

    Substitution: The chloride ion can be substituted with other nucleophiles, such as hydroxide or acetate.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or sodium acetate.

Major Products Formed

    Oxidation: Formation of methoxy radicals or cations.

    Reduction: Formation of amines.

    Substitution: Formation of hydroxide or acetate derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biology, the compound may be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to undergo various chemical reactions makes it a versatile tool for investigating biochemical pathways.

Medicine

In medicine, the compound has potential applications as a therapeutic agent. Its unique structure and reactivity may allow for the development of new drugs with specific targets and mechanisms of action.

Industry

In industry, the compound can be used in the development of new materials with specific properties. Its ability to undergo various chemical reactions makes it a valuable component in the design of advanced materials.

Mechanism of Action

The mechanism of action of (17-Methoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaen-16-yl) 3,5-ditert-butylbenzoate;chloride involves its interaction with specific molecular targets. The methoxy, dioxa, and azonia groups can interact with various enzymes and receptors, leading to changes in their activity. The compound may also undergo metabolic transformations, resulting in the formation of active metabolites that exert their effects through different pathways.

Comparison with Similar Compounds

Similar Compounds

  • (17-Methoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaen-16-yl) 3,5-ditert-butylbenzoate
  • (17-Methoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaen-16-yl) 3,5-ditert-butylbenzoate;chloride

Uniqueness

The uniqueness of this compound lies in its complex structure and the presence of multiple functional groups. This allows for a wide range of chemical reactions and interactions with biological targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C34H36ClNO5

Molecular Weight

574.1 g/mol

IUPAC Name

(17-methoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaen-16-yl) 3,5-ditert-butylbenzoate;chloride

InChI

InChI=1S/C34H36NO5.ClH/c1-33(2,3)23-12-22(13-24(16-23)34(4,5)6)32(36)40-31-26-18-35-11-10-21-15-29-30(39-19-38-29)17-25(21)27(35)14-20(26)8-9-28(31)37-7;/h8-9,12-18H,10-11,19H2,1-7H3;1H/q+1;/p-1

InChI Key

ZJNABEVXXUAUAX-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)C(=O)OC2=C(C=CC3=CC4=[N+](CCC5=CC6=C(C=C54)OCO6)C=C32)OC)C(C)(C)C.[Cl-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.